Ethanimidic acid, N-methoxy-, ethyl ester
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Overview
Description
Ethanimidic acid, N-methoxy-, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters, including Ethanimidic acid, N-methoxy-, ethyl ester, is the nucleophilic acyl substitution of an acid chloride with an alcohol . Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are limited to the formation of simple esters . For example, to synthesize ethyl ethanoate, a mixture of ethanoic acid and ethanol is gently heated in the presence of concentrated sulfuric acid, and the ester is distilled off as soon as it is formed .
Industrial Production Methods
In industrial settings, esters are often produced through large-scale esterification processes. These processes typically involve the reaction of carboxylic acids with alcohols in the presence of an acid catalyst. The reaction conditions are optimized to maximize yield and purity, and the ester is usually separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Ethanimidic acid, N-methoxy-, ethyl ester undergoes several types of chemical reactions, including hydrolysis, alcoholysis, aminolysis, and reduction .
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by either an acid or a base.
Alcoholysis: This reaction involves the ester reacting with an alcohol to form a different ester.
Aminolysis: This reaction involves the ester reacting with an amine to form an amide.
Reduction: Esters can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, different esters, and amides .
Scientific Research Applications
Ethanimidic acid, N-methoxy-, ethyl ester has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and technical products . In chemistry, it is utilized in various organic synthesis reactions due to its reactivity and stability. In biology and medicine, it serves as a precursor for the synthesis of biologically active compounds. In the industry, it is used in the production of flavors, fragrances, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Ethanimidic acid, N-methoxy-, ethyl ester involves its reactivity as an ester. Under acidic conditions, the reaction mechanism begins with the protonation of the carbonyl oxygen, which increases the reactivity of the ester. An alcohol then reacts with the protonated ester to form a tetrahedral intermediate. After several proton transfers, the carbonyl reforms to produce a new ester . This mechanism is crucial for its role in various chemical reactions and applications.
Comparison with Similar Compounds
Ethanimidic acid, N-methoxy-, ethyl ester can be compared with other similar esters such as Ethanimidic acid, N-methyl-, methyl ester and Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester . These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. For example, Ethanimidic acid, N-methyl-, methyl ester has a methyl group instead of an ethyl group, which can influence its chemical behavior and uses . Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester has trimethylsilyl groups, making it useful in different synthetic applications .
Properties
CAS No. |
21250-85-1 |
---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
ethyl N-methoxyethanimidate |
InChI |
InChI=1S/C5H11NO2/c1-4-8-5(2)6-7-3/h4H2,1-3H3 |
InChI Key |
NZYMDDNXBAMPRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NOC)C |
Origin of Product |
United States |
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